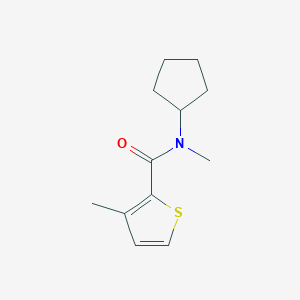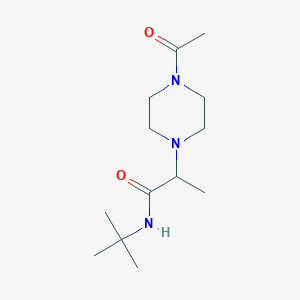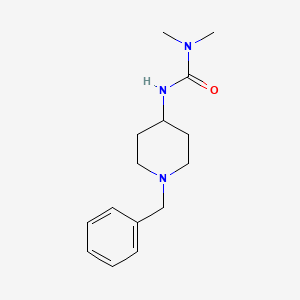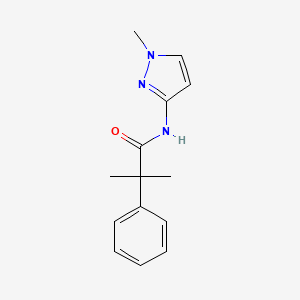
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide, also known as CPMSA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of CPMAS is not fully understood, but it is believed to act on multiple targets in the central nervous system. It has been reported to modulate the activity of GABAergic and glutamatergic neurotransmission, which are involved in the regulation of pain and anxiety. CPMAS has also been found to inhibit the activity of CA IX by binding to its active site, which may lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPMAS has been reported to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of CA IX activity, and the reduction of inflammation. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMAS has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, its limited solubility in water and low bioavailability may present challenges for its use in in vivo studies.
Direcciones Futuras
CPMAS has shown promising results in scientific research, and there are several future directions for its use. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential for clinical use. Finally, the investigation of its effects on other targets and in different disease models may provide further insights into its potential therapeutic applications.
Métodos De Síntesis
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide can be synthesized using various methods, including the reaction of cyclopentylamine with 2-methylsulfanylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of cyclopentylamine with 2-methylsulfanylacetyl chloride in the presence of a base such as triethylamine. The purity and yield of CPMAS can be optimized by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic effects. CPMAS has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Furthermore, it has been reported to have a selective inhibitory effect on the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-10(9(11)7-12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDKKBIIEVEHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)




![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
